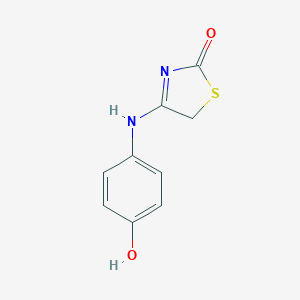

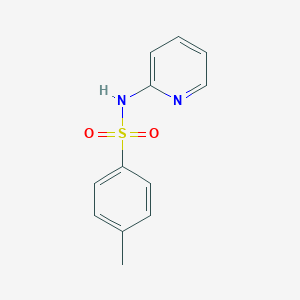

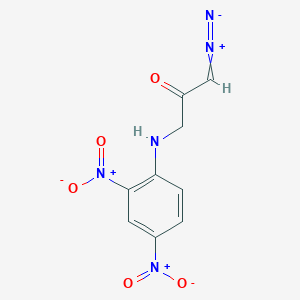

![molecular formula C15H14N2 B103645 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-36-5](/img/structure/B103645.png)

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine (DMPP) is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is a pyrazolopyridine derivative that has been synthesized through various methods. DMPP has been found to have a unique mechanism of action, which has led to its investigation as a potential tool for studying biochemical and physiological effects.

Aplicaciones Científicas De Investigación

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been investigated for its potential applications in scientific research. One of the most promising applications of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is its use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been found to be a potent agonist of nAChRs, which has led to its use in studying the role of these receptors in various physiological processes, such as learning and memory, addiction, and pain perception.

Mecanismo De Acción

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine acts as a potent agonist of nAChRs, which are ligand-gated ion channels that are found in the central and peripheral nervous systems. When 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine binds to the receptor, it causes a conformational change that leads to the opening of the ion channel and the influx of cations, such as sodium and calcium, into the cell. This influx of cations leads to depolarization of the cell membrane, which can trigger various physiological responses, such as the release of neurotransmitters.

Biochemical and Physiological Effects

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been found to have various biochemical and physiological effects. One of the most significant effects of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is its ability to activate nAChRs, which can lead to the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. This activation of nAChRs has been found to have various physiological effects, such as the enhancement of learning and memory, the modulation of pain perception, and the regulation of mood and emotion.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of nAChRs, which makes it a useful tool for studying the function of these receptors. Additionally, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has a long half-life, which allows for prolonged activation of nAChRs. However, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.

Direcciones Futuras

There are several future directions for research on 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine. One area of research is the development of more selective and potent agonists of nAChRs. Another area of research is the investigation of the role of nAChRs in various physiological processes, such as addiction and pain perception. Additionally, the potential therapeutic applications of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine and other nAChR agonists should be explored, particularly for the treatment of neurological and psychiatric disorders.

Conclusion

In conclusion, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has been synthesized through various methods and has been investigated for its potential applications in scientific research. 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine acts as a potent agonist of nAChRs, which makes it a useful tool for studying the function of these receptors and their role in various physiological processes. 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine, including the development of more selective and potent agonists of nAChRs and the investigation of the therapeutic potential of these compounds.

Métodos De Síntesis

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine can be synthesized through various methods, including the reaction of 2-phenylpyridine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. Another method involves the reaction of 2-phenylpyridine with dimethyl acetylenedicarboxylate in the presence of a copper catalyst. Both methods have been found to be effective in producing 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine with high yields.

Propiedades

Número CAS |

17408-36-5 |

|---|---|

Fórmula molecular |

C15H14N2 |

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

3,7-dimethyl-2-phenylpyrazolo[1,5-a]pyridine |

InChI |

InChI=1S/C15H14N2/c1-11-7-6-10-14-12(2)15(16-17(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3 |

Clave InChI |

FOBFSJFOXSRJMS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C |

SMILES canónico |

CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C |

Sinónimos |

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

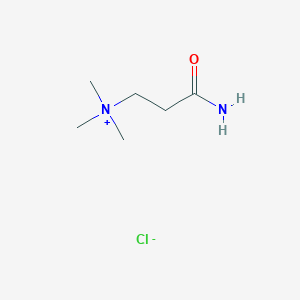

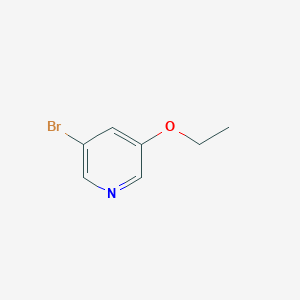

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)

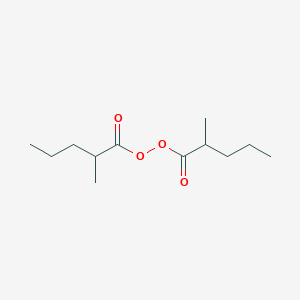

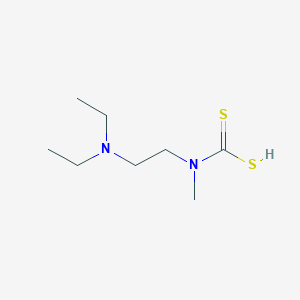

![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)

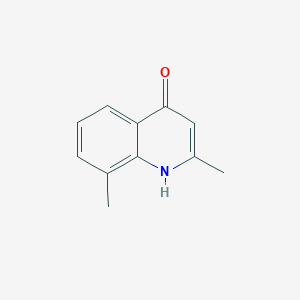

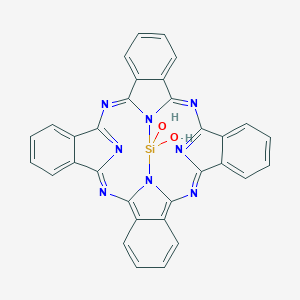

![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)

acetate](/img/structure/B103585.png)